1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(morpholin-4-yl)phenyl]azetidine-3-carboxamide
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Overview
Description
1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(morpholin-4-yl)phenyl]azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a benzothiazole ring, a morpholine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(morpholin-4-yl)phenyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with methyl isothiocyanate under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting 4-bromoaniline with morpholine in the presence of a base such as potassium carbonate.
Formation of the Azetidine Ring: The azetidine ring is formed by the cyclization of a suitable precursor, such as an α-haloamide, under basic conditions.
Coupling Reactions: The final step involves coupling the benzothiazole, morpholine, and azetidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(morpholin-4-yl)phenyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, morpholine ring, or azetidine ring using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(morpholin-4-yl)phenyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(morpholin-4-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(piperidin-4-yl)phenyl]azetidine-3-carboxamide
- 1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(pyrrolidin-4-yl)phenyl]azetidine-3-carboxamide
- 1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(piperazin-4-yl)phenyl]azetidine-3-carboxamide
Uniqueness
1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(morpholin-4-yl)phenyl]azetidine-3-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to similar compounds with different ring systems.
Properties
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-2-7-19-20(12-15)29-22(24-19)26-13-16(14-26)21(27)23-17-3-5-18(6-4-17)25-8-10-28-11-9-25/h2-7,12,16H,8-11,13-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBCABKVUYLABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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